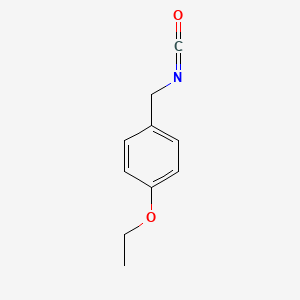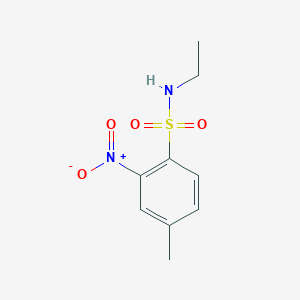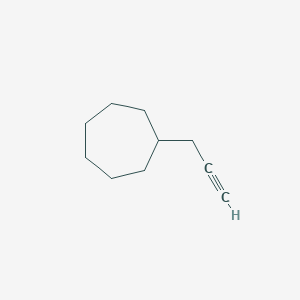
6,6,6-Trifluorohex-1-en-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6,6-Trifluorohex-1-en-3-one is an organic compound characterized by the presence of a trifluoromethyl group attached to a hexene backbone. This compound is notable for its unique chemical properties, which make it a subject of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6,6,6-Trifluorohex-1-en-3-one typically involves the introduction of a trifluoromethyl group into a hexene structure. One common method is the reaction of hex-1-en-3-one with trifluoromethylating agents under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-quality compounds suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: 6,6,6-Trifluorohex-1-en-3-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols .
Applications De Recherche Scientifique
6,6,6-Trifluorohex-1-en-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6,6,6-Trifluorohex-1-en-3-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s reactivity and ability to form stable complexes with various enzymes and receptors. This interaction can modulate biochemical pathways and influence cellular processes .
Comparaison Avec Des Composés Similaires
- 1,1,2-Trifluorohex-1-ene
- Trifluoroiodomethane
- Trifluoromethyl sulfone
Comparison: 6,6,6-Trifluorohex-1-en-3-one is unique due to its specific trifluoromethyl group positioning, which imparts distinct chemical properties compared to other trifluoromethylated compounds. Its reactivity and stability make it particularly valuable in synthetic chemistry and industrial applications .
Propriétés
Numéro CAS |
62333-52-2 |
|---|---|
Formule moléculaire |
C6H7F3O |
Poids moléculaire |
152.11 g/mol |
Nom IUPAC |
6,6,6-trifluorohex-1-en-3-one |
InChI |
InChI=1S/C6H7F3O/c1-2-5(10)3-4-6(7,8)9/h2H,1,3-4H2 |
Clé InChI |
FTNFVCZSUPFKMK-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=O)CCC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butylN-[1-(oxiran-2-yl)propan-2-yl]carbamate](/img/structure/B13618485.png)

![6-((Benzyloxy)carbonyl)-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13618498.png)










